[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride
CAS No.:
Cat. No.: VC15750728
Molecular Formula: C10H11ClF3N3
Molecular Weight: 265.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClF3N3 |
|---|---|
| Molecular Weight | 265.66 g/mol |
| IUPAC Name | [1-(2,2,2-trifluoroethyl)indazol-5-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H10F3N3.ClH/c11-10(12,13)6-16-9-2-1-7(4-14)3-8(9)5-15-16;/h1-3,5H,4,6,14H2;1H |
| Standard InChI Key | DIUYEEHWYBKXAF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1CN)C=NN2CC(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Properties
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine hydrochloride belongs to the indazole family, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole moiety. The compound’s molecular formula is C₁₀H₁₁ClF₃N₃, with a molecular weight of 265.66 g/mol . Key structural features include:
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Trifluoroethyl group at position 1, introducing electron-withdrawing properties and metabolic stability.
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Methanamine substituent at position 5, providing a primary amine functional group for further derivatization.
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Hydrochloride salt formation, improving crystallinity and solubility in polar solvents.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine hydrochloride |
| Canonical SMILES | C1=CC2=C(C=C1CN)C=NN2CC(F)(F)F.Cl |
| InChI Key | DIUYEEHWYBKXAF-UHFFFAOYSA-N |
| PubChem CID | 135392995 |
| Purity (Commercial Grades) | >95% (HPLC) |
The trifluoroethyl group’s strong inductive effect (-I) modulates the indazole ring’s electronic density, potentially influencing binding interactions with biological targets .
Synthesis and Manufacturing
The synthesis of [1-(2,2,2-trifluoroethyl)indazol-5-yl]methanamine hydrochloride involves multi-step organic transformations, though detailed protocols remain proprietary. General approaches for analogous indazole derivatives suggest the following pathway:
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Indazole Core Formation: Cyclization of substituted phenylhydrazines with aldehydes or ketones under acidic conditions.
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N-Alkylation: Introduction of the trifluoroethyl group via alkylation at position 1 using 2,2,2-trifluoroethyl halides.
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Amination: Functionalization at position 5 through nitration followed by reduction to the primary amine.
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Salt Formation: Treatment with hydrochloric acid to isolate the hydrochloride salt .
Physicochemical Characteristics
Solubility and Stability
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Solubility: Freely soluble in water (>10 mg/mL) and dimethyl sulfoxide (DMSO) due to hydrochloride salt formation.
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Stability: Stable at room temperature under inert atmospheres; hydrolytically sensitive in strongly basic conditions.
Spectroscopic Data
While experimental spectra are unavailable, predicted properties include:
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¹H NMR (D₂O): δ 8.10 (s, 1H, H-3), 7.85 (d, 1H, H-7), 7.45 (d, 1H, H-6), 4.75 (q, 2H, CF₃CH₂), 3.90 (s, 2H, CH₂NH₂).
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¹⁹F NMR: δ -65 ppm (t, J = 10 Hz, CF₃).
Research Applications and Biological Relevance
Although specific pharmacological data for this compound are undisclosed, structurally related indazoles exhibit diverse bioactivities:
Kinase Inhibition
Trifluoroethyl-substituted indazoles demonstrate potent inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) . The trifluoromethyl group enhances binding affinity through hydrophobic interactions with ATP-binding pockets.
Neuropharmacology
Methanamine derivatives act as serotonin receptor modulators, with fluorination improving blood-brain barrier permeability. For example, analogs like tandospirone share structural motifs with this compound .
Antibacterial Activity
Fluorinated indazoles disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), with MIC values <1 μg/mL against Gram-positive pathogens .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methanamine and trifluoroethyl groups to optimize target selectivity.
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Prodrug Development: Esterification of the primary amine to enhance oral bioavailability.
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Polypharmacology Screening: Evaluation against emerging targets in immuno-oncology and neurodegenerative diseases.
The integration of continuous flow chemistry could streamline large-scale synthesis, addressing current limitations in batch production .
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